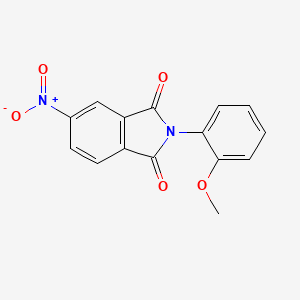![molecular formula C28H17F3N2O3 B12452373 2-(biphenyl-2-yl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12452373.png)
2-(biphenyl-2-yl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(biphenyl-2-yl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a biphenyl group, a dioxoisoindole moiety, and a trifluoromethylphenyl group, which contribute to its distinct chemical properties.
Métodos De Preparación
The synthesis of 2-(biphenyl-2-yl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the biphenyl-2-yl intermediate: This step involves the coupling of biphenyl with appropriate reagents under controlled conditions.
Introduction of the dioxoisoindole moiety: This is achieved through cyclization reactions, often using catalysts to facilitate the formation of the dioxoisoindole ring.
Attachment of the trifluoromethylphenyl group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
2-(biphenyl-2-yl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the trifluoromethyl group can be replaced by other functional groups.
Coupling Reactions: The biphenyl moiety allows for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, strong acids or bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(biphenyl-2-yl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(biphenyl-2-yl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
When compared to similar compounds, 2-(biphenyl-2-yl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide stands out due to its unique combination of structural features. Similar compounds include:
2-(biphenyl-2-yl)-1,3-dioxoisoindole: Lacks the trifluoromethylphenyl group, resulting in different chemical properties.
N-(3-(trifluoromethyl)phenyl)-2,3-dihydro-1H-isoindole-5-carboxamide: Lacks the biphenyl group, affecting its reactivity and applications.
2-(biphenyl-2-yl)-1,3-dioxo-N-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide: Lacks the trifluoromethyl group, leading to different biological activities.
The presence of the trifluoromethyl group in this compound enhances its stability and reactivity, making it a valuable compound for various scientific applications.
Propiedades
Fórmula molecular |
C28H17F3N2O3 |
|---|---|
Peso molecular |
486.4 g/mol |
Nombre IUPAC |
1,3-dioxo-2-(2-phenylphenyl)-N-[3-(trifluoromethyl)phenyl]isoindole-5-carboxamide |
InChI |
InChI=1S/C28H17F3N2O3/c29-28(30,31)19-9-6-10-20(16-19)32-25(34)18-13-14-22-23(15-18)27(36)33(26(22)35)24-12-5-4-11-21(24)17-7-2-1-3-8-17/h1-16H,(H,32,34) |
Clave InChI |
IPBQLNHFSXTNME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC=CC(=C5)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B12452304.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12452309.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12452310.png)
![2-(furan-2-yl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12452313.png)

![2-methyl-N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}propanamide](/img/structure/B12452336.png)
![3-Phenyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12452338.png)
![Tert-butyl 3-fluoro-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]piperidine-1-carboxylate](/img/structure/B12452348.png)
![4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-N-(naphthalen-1-yl)benzamide](/img/structure/B12452352.png)
![4-{[(3-methylphenoxy)acetyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12452365.png)
![1-(2-Fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B12452372.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylbutyl)ethanediamide](/img/structure/B12452374.png)
